molecular formula C21H21FN2O4S B1668647 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid CAS No. 844639-57-2

2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

Cat. No. B1668647
M. Wt: 416.5 g/mol
InChI Key: CANCTKXGRVNXFP-UHFFFAOYSA-N
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Description

The compound “2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid” is also known by other names such as tm30089 and CAY10471 . It has a molecular formula of C21H21FN2O4S and a molecular weight of 416.5 g/mol . This compound is an analog of BAY-u3405, which contains modifications that increase both its selectivity and potency for the human DP2 (CRTH2/DP2) receptor .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid . The InChI string and the Canonical SMILES provide more information about the molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.47 . Unfortunately, I was unable to find more specific physical and chemical properties of this compound.

Scientific Research Applications

1. Use in Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to the compound , has been synthesized and evaluated for its potential in protecting hydroxyl groups in carbohydrate chemistry. Fsec-Cl, a derivative of this compound, was found to be effective in protecting 4-fluorobenzyl alcohol and showed stability under acidic conditions, making it useful for synthesizing complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

2. Role in Aldose Reductase Inhibition

Compounds structurally similar to the 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid have been explored as aldose reductase inhibitors (ARIs). These ARIs are investigated for their potential in managing diabetic complications. The study demonstrated significant inhibitory activity of these compounds, highlighting their pharmaceutical potential (Alexiou & Demopoulos, 2010).

3. Application in Structural Analysis

The structural aspects of monofluorinated small molecules, including compounds similar to the one , have been studied for their unique molecular configurations and hydrogen bonding patterns. This research contributes to a deeper understanding of molecular interactions and stability in various chemical contexts (Burns & Hagaman, 1993).

4. In Photolytic Transformations

The chemical behavior of spirocyclic and pyrazole compounds, which are structurally related to 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid, under thermal, acid-catalyzed, and photolytic conditions has been explored. This research is significant in understanding the reactivity and transformation pathways of these compounds under different conditions (Vasin et al., 2014).

5. In Liquid Chromatography Analysis

The use of derivatives of 2-Arylpropionic acids, which are structurally related to the compound , has been investigated in high-performance liquid chromatography for enantiomeric separation. This highlights its potential in analytical chemistry, particularly in the separation and analysis of complex mixtures (Fukushima et al., 1997).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCTKXGRVNXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

CAS RN

627865-18-3
Record name CAY-10471
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627865183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAY-10471
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F449K9EB2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 2
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 3
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 4
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

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